molecular formula C20H15ClN4O2 B11253649 4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide

4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide

Cat. No.: B11253649
M. Wt: 378.8 g/mol
InChI Key: GSMBCWCKVSXXGQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazo[1,2-A]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazo[1,2-A]pyrimidine core, which can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations . The benzamide moiety is then introduced through amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe for studying cellular pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-A]pyrimidine moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzamide Derivatives: Compounds with a benzamide core and various substituents can have similar properties and applications.

Uniqueness

4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro group, methoxy group, and imidazo[1,2-A]pyrimidine moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide

InChI

InChI=1S/C20H15ClN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26)

InChI Key

GSMBCWCKVSXXGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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